molecular formula C16H16O2 B1330315 1-(4-Methoxyphenyl)-3-phenylpropan-1-one CAS No. 5739-38-8

1-(4-Methoxyphenyl)-3-phenylpropan-1-one

Cat. No. B1330315
CAS RN: 5739-38-8
M. Wt: 240.3 g/mol
InChI Key: WMPHLIJZKDSFFR-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)-3-phenylpropan-1-one” is an alkylbenzene . It is related to 1-(4-Methoxyphenyl)ethanol, which is used as a laboratory chemical . It is also related to 4-Methoxyphenylacetone and Acetanisole, an aromatic compound with a sweet, fruity, nutty aroma, similar to vanilla .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)-3-phenylpropan-1-one” can be viewed using Java or Javascript . A related compound, 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, was elucidated using NMR spectroscopy and single-crystal X-ray diffraction .

Scientific Research Applications

Tautomerism and Conformation Studies

  • The compound exhibits tautomerism and unique conformations in various phases, as observed in related aryl-substituted phenylpropanediones. Such studies deepen our understanding of structural dynamics in similar organic compounds (Cunningham, Lowe, & Threadgill, 1989).

Radical Cation Studies

  • The radical cations of compounds like 1-(4-methoxyphenyl)-3-phenylpropan-1-one have been studied for their fragmentation patterns, providing insights into the behavior of organic radical ions (Baciocchi, Bietti, Putignani, & Steenken, 1996).

Antioxidative Properties

Fluorescent Properties in Europium Complexes

  • The compound has been used in preparing europium complexes exhibiting significant fluorescent properties, suggesting uses in materials science and luminescence research (Wang, Zheng, Fan, Zheng, & Wei, 2012).

Inhibitory Activities in Herbal Medicine

  • Phenylpropanoids containing this compound have shown inhibitory activities against enzymes like α-glucosidase, highlighting potential therapeutic applications (Güvenalp et al., 2017).

Fragmentation Studies in Mass Spectrometry

  • Studies of similar compounds have contributed to understanding fragmentation mechanisms in mass spectrometry, aiding in the analysis of complex organic molecules (Kuck & Grützmacher, 1978).

Synthesis Methods

  • New methods have been developed for synthesizing derivatives of 1-(4-methoxyphenyl)-3-phenylpropan-1-one, advancing synthetic chemistry techniques (Liao et al., 2014).

Lignin Model Studies

  • The compound has been synthesized as a lignin model, contributing to our understanding of lignin's structure and behavior, which is crucial in fields like bioenergy (Ishihara & Kondo, 1957).

Safety And Hazards

The safety data sheet for a related compound, 1-(4-Methoxyphenyl)ethanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and precautions should be taken to avoid heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-(4-methoxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPHLIJZKDSFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288789
Record name 1-(4-methoxyphenyl)-3-phenylpropan-1-one
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-phenylpropan-1-one

CAS RN

5739-38-8
Record name 1-(4-Methoxyphenyl)-3-phenyl-1-propanone
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Record name 1-(4-methoxyphenyl)-3-phenylpropan-1-one
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Record name 4'-METHOXY-3-PHENYLPROPIOPHENONE
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Synthesis routes and methods I

Procedure details

To a 500 ml three-necked flask provided with a mechanical agitator and a thermometer were added a solution of 22.4 g (133.2 mmol) in theoretical amount of 3-phenylpropionyl chloride which was prepared in the step 1, dissolved in 100 ml dichloromethane, 14.4 g (205.9 mmol) methylphenyl ether and 150 ml dichloromethane, the mixture was cooled in an ice salt bath to lower than −5° C., while maintaining the inside temperature at −5° C. to −10° C., 17.8 g (133.2 mmol) anhydrous AlCl3 was added portionwise, upon the completion of addition. The mixture was stirred at this temperature for 1 hour and then at room temperature for 1 hour, the resultant was poured under stirring into a mixture of 100 g ice, 100 g water and 40 ml concentrated hydrochloric acid, the organic layer was separated, and the aqueous layer was extracted with dichloromethane twice ×20 ml, the organic layers were combined and washed with saturated brine, then with saturated aqueous sodium bicarbonate solution, and then with saturated brine until neutrality, dried over anhydrous magnesium sulfate, filtrated and concentrated under a reduced pressure to obtain a crude product, which was recrystallized with petroleum ether and ethyl acetate (2:1) to obtain a 23.5 g product, the mother liquid was concentrated and recrystallized to obtain a 3.3 g product in a yield of 83.7% in total, mp: 96-97□. 1H-NMR (CDCl3, 400 MHz) δ: 3.05 (2H, t, J=8.16 Hz), 3.25 (2H, t, J=8.16 Hz), 3.86 (3H, s, OCH3), 6.92 (2H, d, J=9.00 Hz, ArH), 7.18˜7.32 (5H, m, ArH), 7.94 (2H, d, J=9.00 Hz, ArH); EI-MS m/e (%): 240.1 (M+, 37), 135 (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
17.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 g
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 4.3 g (0.0136 mole) of 1-(4-methoxyphenyl)-2-benzyl-3-phenylpropane was added 4 g (0.0346 mole) of pyridine hydrochloride and heated to 210°C for 5 hours. The mixture was cooled, and 300 ml H2O and 300 ml chloroform were added. Chloroform layer was separated, washed with 4 × 250 ml H2O and dried over anhydrous MgSO4. Chloroform was removed at reduced pressure. The residue was distilled at 210°-215°C/0.3 mm. Yield 3.5 g (85.16%). This material can also be obtained by alkylation of 1-phenyl-3-(4-methoxyphenyl)-1-propanone or 1-(4-methoxyphenyl)-3-phenyl-1-propanone with α-chlorotoluene as carried out in Example I, followed by demethylation with pyridine hydrochloride and reduction of the carbonyl function.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
I Červená, F Hradil, M Protiva - Collection of Czechoslovak …, 1972 - cccc.uochb.cas.cz
The chlorides reacted with 1-methylpiperazine to yield methylpiperazino derivatives XVIII to XXIII. Starting from 1-(4-methoxyphenyl)-3-phenylpropyl chloride (XIIb), reactions with other …
Number of citations: 1 cccc.uochb.cas.cz
UK Bhagat, RK Peddinti - Synlett, 2018 - thieme-connect.com
A novel metal-free and base-mediated method to display the donor ability of 1,2,3-triazoles for the synthesis of 2,4-disubstituted 1,2,3-triazoles has been developed. A DABCO-…
Number of citations: 9 www.thieme-connect.com
S Kobayashi, H Tanaka, H Amii, K Uneyama - Tetrahedron, 2003 - Elsevier
α-Fluorinated esters were effectively prepared by the Baeyer–Villiger oxidation of α-fluorinated ketones with m-chloroperbenzoic acid (m-CPBA) under mild conditions. The yield of the …
Number of citations: 89 www.sciencedirect.com
R Gandolfi, G Facchetti, MS Christodoulou… - …, 2018 - Wiley Online Library
A chemo‐ and biocatalytic cascade approach was applied for the stereoselective synthesis of hydroxy ketones and the corresponding 1,3‐diols. A new class of tridentate N,N,O ligands …
F Alonso, P Riente, M Yus - 2008 - Wiley Online Library
Nickel nanoparticles have been found to activate primary alcohols used for the α‐alkylation of ketones or in indirect aza‐Wittig reactions. These processes involve hydrogen transfer …
Z Xu, M Ba, H Zhou, Y Cao, C Tang, Y Yang… - European Journal of …, 2014 - Elsevier
Novel 2,4,5-trisubstituted thiazole derivatives (TSTs) were designed and synthesized as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Among the thirty-eight …
Number of citations: 55 www.sciencedirect.com
J Ma, N Wang, F Li - Asian Journal of Organic Chemistry, 2014 - Wiley Online Library
A strategy for the synthesis of α‐alkylated ketones via one‐pot, sequential, catalytic hydration of alkynes and α‐alkylation with alcohols was proposed and successfully accomplished. In …
Number of citations: 17 onlinelibrary.wiley.com
F Li, J Ma, N Wang - The Journal of Organic Chemistry, 2014 - ACS Publications
A Cp*Ir complex bearing a functional bipyridonate ligand was found to be a highly effective and versatile catalyst for the α-alkylation of ketones with primary alcohols under extremely …
Number of citations: 122 pubs.acs.org
KD Mesquita, B Waskow, RF Schumacher… - Journal of the Brazilian …, 2014 - SciELO Brasil
We describe herein our results for the reaction of benzeneselenol, generated in situ by reaction of diphenyl diselenide with H3PO2, with various (E)-chalcones using glycerol as solvent. …
Number of citations: 8 www.scielo.br
A Makó, Z Rapi, G Keglevich, Á Szöllősy, L Drahos… - Tetrahedron …, 2010 - Elsevier
The chiral monoaza-15-crown-5 lariat ethers annellated to methyl-4,6-O-benzylidene-α-d-glucopyranoside-1 or mannopyranoside 2 have been applied as phase-transfer catalysts in …
Number of citations: 56 www.sciencedirect.com

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